molecular formula C20H25N3O B3321641 (6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide CAS No. 136765-38-3

(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B3321641
CAS No.: 136765-38-3
M. Wt: 326.4 g/mol
InChI Key: VAYOSLLFUXYJDT-WABLSUFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide” is a deuterated derivative of ergoline-based carboxamides, characterized by a trideuteriomethyl (CD₃) group at the 7-position of the indolequinoline scaffold. This structural modification is designed to enhance metabolic stability and pharmacokinetic properties via the kinetic isotope effect, where deuterium substitution slows enzymatic degradation . The compound shares core structural features with lysergamides, including a tetracyclic indoloquinoline framework and a carboxamide group at the 9-position. Its stereochemistry (6aR,9R) is critical for receptor binding affinity, particularly at serotonin (5-HT) and dopamine receptors, which are common targets of ergoline derivatives .

Properties

IUPAC Name

(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYOSLLFUXYJDT-WABLSUFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675998
Record name (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-38-3
Record name (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-38-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Mode of Action

LSD-d3 interacts with its targets by acting as a partial agonist at the 5-HT2A receptorIt also acts on the 5-HT1A receptor. The interaction of LSD-d3 with these receptors leads to changes in neuronal signaling and brain activity, which are thought to underlie its hallucinogenic effects.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Lysergic Acid Diethylamide-D3 vary with different dosages in animal models. For instance, acute Lysergic Acid Diethylamide-D3 injection failed to increase social behavior in male mice. Repeated Lysergic Acid Diethylamide-D3 administration promotes social behavior.

Metabolic Pathways

Lysergic Acid Diethylamide-D3 is involved in several metabolic pathways. It is primarily metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes.

Biological Activity

(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This compound is part of a broader class of indole derivatives known for various pharmacological effects. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, and molecular mechanisms.

  • Molecular Formula : C20H25N3O
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 136765-38-3
  • Purity : Typically around 95% .

The compound is primarily metabolized in the liver by cytochrome P450 enzymes. Its metabolites include:

  • 2-Oxo-3-hydroxy-LSD (O-H-LSD)
  • N-desmethyl-LSD (nor-LSD)

These metabolites are significant as they may exhibit different biological activities compared to the parent compound .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • It alters cognitive functions and sensory perceptions.
  • It has been shown to affect cell viability and proliferation in certain cancer cell lines .

The mechanism of action involves:

  • Binding Interactions : The compound binds to specific receptors or enzymes, altering their activity.
  • Gene Expression Changes : It may induce changes in the expression of genes involved in various signaling pathways.
  • Enzyme Inhibition/Activation : The compound can inhibit or activate specific enzymes that play critical roles in cellular metabolism .

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives similar to this compound:

  • IC50 Values : Compounds within this class have shown IC50 values ranging from 0.16 to 10.30 µM against various cancer cell lines .
CompoundCell LineIC50 (µM)
Compound APC-3 (Prostate)0.16
Compound BA549 (Lung)0.25
Compound CMCF7 (Breast)1.16

Antifungal Activity

The compound's structural analogs have demonstrated antifungal properties against several fungal strains:

  • Inhibitory rates against Sclerotinia sclerotiorum ranged from 47.2% to 86.1%, with some compounds surpassing standard antifungal agents .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of related indole derivatives on multiple cancer cell lines. The results indicated significant cytotoxicity with some compounds exhibiting higher efficacy than established treatments .
  • Fungal Inhibition Study : Another study focused on the antifungal activity of quinoline derivatives, revealing that certain modifications enhanced inhibitory effects significantly compared to controls .

Comparison with Similar Compounds

LSD (Lysergic Acid Diethylamide)

  • Structure: LSD features a non-deuterated methyl group at the 7-position and a diethyl carboxamide group.
  • LSD is known for high 5-HT₂A receptor agonism, while the deuterated variant may exhibit prolonged activity due to slower hepatic clearance .
  • Potency: LSD has an active dose range of 20–80 µg.

1P-LSD

  • Structure: 1P-LSD ((6aR,9R)-4-propionyl-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide) includes a propionyl group at the 4-position instead of deuterium.
  • Key Differences : The 4-propionyl group in 1P-LSD acts as a metabolic precursor, converting to LSD in vivo. In contrast, the deuterated compound’s CD₃ group directly modifies metabolic pathways without structural conversion .
  • Bioactivity : 1P-LSD is slightly more potent than LSD (active dose ~100–150 µg), but the deuterated analogue’s potency remains unverified .

Cabergoline

  • Structure: Cabergoline ((6aR,9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide) features an allyl group at the 7-position and a dimethylaminopropyl substituent.
  • Key Differences : Unlike the deuterated compound, Cabergoline’s allyl and tertiary amine groups enhance dopamine D₂ receptor selectivity, making it a prolactin inhibitor. The deuterated variant lacks these modifications, suggesting divergent therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Substituents (Position) LogP Solubility (mg/mL) Metabolic Stability
Target Compound (Deuterated) 379.5* CD₃ (7), N,N-diethyl (9) 2.8† 0.12 (aqueous) High (predicted)
LSD 323.4 CH₃ (7), N,N-diethyl (9) 2.1 0.08 (aqueous) Moderate
1P-LSD 379.5 CH₃ (7), 4-propionyl, N,N-diethyl (9) 3.2 0.10 (acetonitrile) Low (prodrug)
Cabergoline 451.6 Allyl (7), N-dimethylaminopropyl (9) 4.5 0.05 (aqueous) High

*Estimated from analogous 1P-LSD ; †Predicted using PubChem data .

Pharmacological and Clinical Implications

  • Receptor Binding : The deuterated compound’s binding to 5-HT₂A and dopamine D₂ receptors is expected to mirror LSD but with prolonged half-life. Cabergoline’s D₂ selectivity highlights structural determinants of receptor specificity .
  • Toxicity: Ergoline derivatives like Methysergide ((6aR,9R)-4,7-dimethyl-N-[(1S)-1-methylolpropyl]-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide) are associated with fibrotic complications, but deuterated analogues may mitigate such risks via reduced oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Reactant of Route 2
Reactant of Route 2
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.